molecular formula C21H22N4O4 B2947674 N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941982-80-5

N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2947674
CAS No.: 941982-80-5
M. Wt: 394.431
InChI Key: RBYFRSUUDYLUTK-UHFFFAOYSA-N
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Description

N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a high-purity, synthetic oxalamide-based compound intended for research and development applications. With a molecular formula of C21H22N4O4 and a molecular weight of 394.43 g/mol, this chemical features a carbamoylphenyl group and a methyl-substituted phenyl ring connected to a 2-oxopiperidine moiety via an oxalamide bridge . The 2-oxopiperidine (2-piperidinone) group is a lactam structure that can serve as an important pharmacophore, potentially contributing to the molecule's conformational properties and its ability to engage in hydrogen bonding with biological targets . Compounds containing this structural feature are of significant interest in medicinal chemistry for the exploration of new therapeutic agents . The oxalamide core itself is a privileged scaffold known for its rigidity and capacity to act as a linker that can orient substituents in specific three-dimensional arrangements. This makes it a valuable template in the design of potential enzyme inhibitors or molecular probes. Researchers may utilize this compound in biochemical screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-N'-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-13-5-8-16(12-17(13)25-11-3-2-4-18(25)26)24-21(29)20(28)23-15-9-6-14(7-10-15)19(22)27/h5-10,12H,2-4,11H2,1H3,(H2,22,27)(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYFRSUUDYLUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide, with the CAS number 941873-62-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is C20H20N4O4C_{20}H_{20}N_{4}O_{4}, with a molecular weight of 380.4 g/mol. The structure includes two phenyl rings connected by an oxalamide linkage and a piperidine moiety, which may contribute to its biological interactions.

PropertyValue
CAS Number941873-62-7
Molecular FormulaC20H20N4O4
Molecular Weight380.4 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor for specific biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound may exhibit antiviral properties, particularly against SARS-CoV-2. Research has shown that derivatives of oxalamides can inhibit the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication .

For instance, a related compound demonstrated an IC50 value of 5.27 μM against Mpro, suggesting that structural modifications in oxalamides can lead to significant antiviral activity . This indicates that this compound could be a promising candidate in the development of antiviral therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of the compound. Studies have explored various substitutions on the phenyl rings and piperidine moiety to enhance potency and selectivity against target enzymes. For example, modifications in the oxalamide structure can significantly influence binding affinity and inhibitory effects on Mpro .

Case Studies

A case study involving structural optimization of related compounds revealed that specific modifications led to enhanced inhibitory activity against viral enzymes. The research utilized molecular docking techniques to predict binding interactions between these compounds and their targets, providing insights into how structural changes affect biological efficacy .

Comparison with Similar Compounds

Key Structural Variations

The following table highlights critical structural differences between the target compound and analogs:

Compound Name / ID N1 Substituent N2 Substituent Key Functional Groups Biological Activity (if reported) Reference
Target Compound 4-carbamoylphenyl 4-methyl-3-(2-oxopiperidin-1-yl)phenyl -CONH2, -CH3, 2-oxopiperidine Not explicitly reported
GMC-1 () 4-bromophenyl 1,3-dioxoisoindolin-2-yl -Br, cyclic imide Antimicrobial (in vitro)
Compound 13 () 4-chlorophenyl Thiazol-piperidine-acetyl hybrid -Cl, thiazole, acetyl Antiviral (HIV entry inhibition)
BNM-III-170 () 4-chloro-3-fluorophenyl Guanidinomethyl-indenyl -Cl, -F, guanidine CD4-mimetic (HIV vaccine enhancement)
S336 () 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl -OCH3, pyridine Umami flavor agonist
Analog 1,4-dioxaspiro[4.5]decan-2-ylmethyl 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl Spirocyclic ether, pyrrolidinone Not reported

Functional Group Analysis

  • Carbamoyl vs. Halogenated Substituents : The target’s 4-carbamoylphenyl group contrasts with halogenated (e.g., -Br, -Cl, -F) or methoxy-substituted phenyl rings in analogs (e.g., GMC-1, BNM-III-170). The carbamoyl group may enhance solubility and hydrogen-bond interactions compared to lipophilic halogens .
  • Oxopiperidine vs. Oxopyrrolidine : The 2-oxopiperidine in the target compound (6-membered ring) differs from the 2-oxopyrrolidine (5-membered) in . Ring size impacts conformational flexibility and binding pocket compatibility .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The carbamoyl group and oxopiperidine likely improve aqueous solubility compared to halogenated analogs (e.g., GMC-1, BNM-III-170) .
  • Lipophilicity : The absence of strongly lipophilic groups (e.g., -CF3 in ’s 1c) suggests moderate logP values, balancing membrane permeability and solubility .
  • Stereochemical Complexity : Unlike stereoisomeric mixtures in ’s Compounds 14–15, the target’s structure lacks chiral centers, simplifying synthesis and purification .

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